molecular formula C9H9N5OS B1483999 1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2097967-67-2

1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No. B1483999
CAS RN: 2097967-67-2
M. Wt: 235.27 g/mol
InChI Key: MNSCXXRKCWGQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol, more commonly known as AZT-TP, is a novel pyrazol-5-ol compound that has been used in a variety of scientific research applications. AZT-TP has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. This article will discuss the synthesis method of AZT-TP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and the possible future directions of research into the compound.

Scientific Research Applications

Catalysis

The thiophene ring could potentially be involved in catalytic processes. Thiophene derivatives are sometimes used as ligands in transition metal catalysts, which are crucial for various chemical reactions in industrial processes.

Each of these applications leverages the compound’s reactive azido group and the thiophene ring’s electronic properties, demonstrating the versatility of “1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol” in scientific research. While the search did not yield specific current applications, the potential uses outlined above are based on the known reactivity patterns and functional groups present in the compound .

properties

IUPAC Name

2-(2-azidoethyl)-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-13-11-3-4-14-9(15)6-7(12-14)8-2-1-5-16-8/h1-2,5-6,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSCXXRKCWGQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

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